molecular formula C11H8F3N B11891218 4-(Trifluoromethyl)naphthalen-2-amine CAS No. 37827-74-0

4-(Trifluoromethyl)naphthalen-2-amine

Cat. No.: B11891218
CAS No.: 37827-74-0
M. Wt: 211.18 g/mol
InChI Key: BYSGEMXSKCFSIL-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)naphthalen-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to the naphthalene ring at the 4-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)naphthalen-2-amine typically involves the introduction of the trifluoromethyl group and the amine group onto the naphthalene ring. One common method involves the trifluoromethylation of naphthalene derivatives followed by amination. For example, the trifluoromethylation can be achieved using trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI) under specific conditions. The resulting trifluoromethylated naphthalene can then be subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the recovery and recycling of reagents and solvents are crucial for cost-effective and environmentally friendly industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Reduced amines or hydrocarbons.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

4-(Trifluoromethyl)naphthalen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)naphthalen-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)naphthalen-1-amine
  • 4-(Trifluoromethyl)aniline
  • 2-(Trifluoromethyl)aniline

Uniqueness

4-(Trifluoromethyl)naphthalen-2-amine is unique due to the specific positioning of the trifluoromethyl and amine groups on the naphthalene ring. This structural arrangement can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

37827-74-0

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

4-(trifluoromethyl)naphthalen-2-amine

InChI

InChI=1S/C11H8F3N/c12-11(13,14)10-6-8(15)5-7-3-1-2-4-9(7)10/h1-6H,15H2

InChI Key

BYSGEMXSKCFSIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)N

Origin of Product

United States

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